2-Ethyl-1-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
2-Ethyl-1-phenyl-4,5-dihydro-1H-imidazole is a heterocyclic organic compound that features an imidazole ring with ethyl and phenyl substituents. This compound is part of the imidazole family, known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-1-phenyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylacetaldehyde with ethylamine under acidic conditions, followed by cyclization to form the imidazole ring . Another approach involves the use of nitriles and amines in the presence of catalysts such as nickel or palladium to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-pressure and high-temperature conditions can enhance the reaction rates and improve the overall efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-1-phenyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the imidazole ring to more saturated forms.
Substitution: The phenyl and ethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation and alkylation reactions often employ reagents like bromine and alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted imidazoles, which can have different pharmacological and industrial applications .
Scientific Research Applications
2-Ethyl-1-phenyl-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-phenyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways .
Comparison with Similar Compounds
2-Phenyl-4,5-dihydro-1H-imidazole: Similar structure but lacks the ethyl group.
2-Benzyl-4,5-dihydro-1H-imidazole: Contains a benzyl group instead of an ethyl group.
2-Heptadecyl-4,5-dihydro-1H-imidazole: Features a long alkyl chain, differing significantly in its physical properties.
Uniqueness: 2-Ethyl-1-phenyl-4,5-dihydro-1H-imidazole is unique due to its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
13670-24-1 |
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Molecular Formula |
C11H14N2 |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-ethyl-1-phenyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C11H14N2/c1-2-11-12-8-9-13(11)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 |
InChI Key |
XJZMENOGBUCBJX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NCCN1C2=CC=CC=C2 |
Origin of Product |
United States |
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